2-Acetoxy-3'-bromobenzophenone

CAS No.: 890099-19-1

Cat. No.: VC2107085

Molecular Formula: C15H11BrO3

Molecular Weight: 319.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890099-19-1 |

|---|---|

| Molecular Formula | C15H11BrO3 |

| Molecular Weight | 319.15 g/mol |

| IUPAC Name | [2-(3-bromobenzoyl)phenyl] acetate |

| Standard InChI | InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |

| Standard InChI Key | SUEBNPWXWZISEX-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Identification

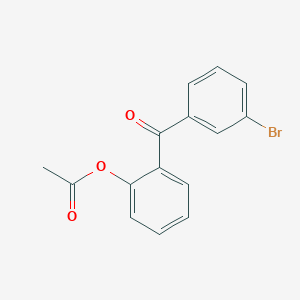

2-Acetoxy-3'-bromobenzophenone consists of a benzophenone core with an acetoxy group at position 2 of one phenyl ring and a bromo substituent at position 3' of the other phenyl ring. This specific arrangement of functional groups contributes to its unique chemical behavior and reactivity profile. The compound is formally identified as [2-(3-bromobenzoyl)phenyl] acetate according to IUPAC nomenclature . The chemical structure features a central carbonyl group connecting two phenyl rings, with one ring bearing an acetoxy group (CH₃COO-) and the other containing a bromine atom at the meta position.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers, which are essential for database searches and regulatory documentation. These parameters facilitate unambiguous identification across various chemical databases and literature.

| Parameter | Value |

|---|---|

| CAS Number | 890099-19-1 |

| Molecular Formula | C15H11BrO3 |

| Molecular Weight | 319.15 g/mol |

| InChI | InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |

| InChIKey | SUEBNPWXWZISEX-UHFFFAOYSA-N |

| SMILES Notation | CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |

Physical and Chemical Properties

The physical and chemical properties of 2-Acetoxy-3'-bromobenzophenone determine its behavior in various environments, reactions, and applications. Understanding these properties is essential for researchers working with this compound.

Physical Properties

2-Acetoxy-3'-bromobenzophenone exhibits specific physical characteristics that influence its handling, storage, and application in laboratory and industrial settings.

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | - |

| Melting Point | 59-60°C | Experimental |

| Boiling Point | 449.1±30.0°C | Predicted |

| Density | 1.441±0.06 g/cm³ | Predicted |

| Appearance | Not specified in sources | - |

The relatively high boiling point indicates significant intermolecular forces, likely due to the presence of polar functional groups and the bromine atom. The melting point range suggests a reasonably pure compound with well-defined crystalline properties .

Chemical Properties

The acetoxy group (-OCOCH₃) is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding hydroxy derivative. The carbonyl group (C=O) can participate in typical ketone reactions, including nucleophilic addition reactions, reductions, and condensations. The bromine atom at the meta position of one phenyl ring serves as a potential site for various substitution reactions, particularly metal-catalyzed coupling reactions like Suzuki, Stille, or Heck couplings.

The relatively high pricing suggests that the compound is a specialty chemical, likely used in specific research applications rather than bulk industrial processes. The availability of different package sizes caters to various research needs, from preliminary experiments to larger-scale studies .

Chemical Reactivity and Transformations

The reactivity of 2-Acetoxy-3'-bromobenzophenone is dictated by its functional groups, each offering distinct possibilities for chemical transformations.

Acetoxy Group Reactions

The acetoxy group can undergo hydrolysis under acidic or basic conditions to form the corresponding 2-hydroxy derivative. This transformation would generate a phenolic compound that could participate in further reactions. The acetoxy group might also undergo transesterification reactions with various alcohols to form different ester derivatives.

Carbonyl Group Reactions

The ketone functionality in the benzophenone core can participate in numerous reactions typical of carbonyl compounds. These include nucleophilic additions, reductions to alcohols, and condensation reactions with nucleophiles such as amines or hydrazines. The carbonyl group also makes the compound potentially useful in photochemical applications.

Bromine Substituent Reactions

The bromine atom at the meta position of one phenyl ring represents a valuable synthetic handle for various transformations. It can participate in metal-catalyzed coupling reactions (Suzuki, Stille, Negishi, etc.) to introduce new carbon-carbon bonds. The bromine could also be substituted with other nucleophiles through nucleophilic aromatic substitution under appropriate conditions, although this would typically require activating groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume